molecular formula C8H9F2NS B2771186 2,4-Difluoro-6-((methylthio)methyl)aniline CAS No. 1895912-45-4

2,4-Difluoro-6-((methylthio)methyl)aniline

Cat. No.: B2771186
CAS No.: 1895912-45-4
M. Wt: 189.22
InChI Key: OPGCZAMPLLZADO-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-((methylthio)methyl)aniline ( 1895912-45-4) is a fluorinated aniline derivative of interest in specialized chemical research and development. With a molecular formula of C 8 H 9 F 2 NS and a molecular weight of 189.23 g/mol , this compound serves as a versatile building block, particularly in the synthesis of more complex molecules for pharmaceutical applications . The presence of both fluorine atoms and the (methylthio)methyl group on the aniline ring makes it a valuable intermediate for creating compounds with potential bioactivity. It is typically characterized by a purity of 95% and should be stored at 2-8°C to maintain stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers value this compound for its potential in constructing novel chemical entities in fields such as medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-6-(methylsulfanylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NS/c1-12-4-5-2-6(9)3-7(10)8(5)11/h2-3H,4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGCZAMPLLZADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=C(C(=CC(=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Advancements for 2,4 Difluoro 6 Methylthio Methyl Aniline

Precursor-Based Synthetic Routes

Precursor-based syntheses involve the construction of the target molecule through a series of steps starting from a readily available or custom-synthesized precursor. This approach allows for the sequential introduction of the required functional groups.

Synthesis from Halogenated Aromatic Precursors

A common and effective strategy for the synthesis of fluoroanilines involves the reduction of corresponding nitroaromatic compounds. google.comnih.gov This approach can be adapted for the synthesis of 2,4-Difluoro-6-((methylthio)methyl)aniline, likely starting from a suitably substituted nitrobenzene (B124822) derivative.

One potential pathway begins with a halogenated difluoronitrobenzene, such as 1-chloro-2,4-difluoro-3-nitrobenzene (B1592152) or 1-bromo-2,4-difluoro-3-nitrobenzene. The synthesis of 2,4-difluoroaniline (B146603) itself has been described via the hydrogenation of 5-chloro-2,4-difluoronitrobenzene. google.com Similarly, the preparation of 2,4-difluoroaniline can be achieved by reacting 2,4,5-trichloronitrobenzene (B44141) with a fluorinating agent to yield 2,4-difluoro-5-chloronitrobenzene, which is then catalytically hydrogenated. google.com

Following this logic, a plausible synthetic sequence would first involve the introduction of the (methylthio)methyl group onto the aromatic ring, followed by the reduction of the nitro group to an amine. The catalytic hydrogenation of nitro groups to amines is a well-established transformation, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. researchgate.netchemrxiv.org

Table 1: Examples of Fluoroaniline Synthesis from Halogenated Nitroaromatics

Starting MaterialReagents and ConditionsProductYield (%)
5-chloro-2,4-difluoronitrobenzeneH₂, Catalyst2,4-difluoroaniline84
2,6-dichloro-3,5-difluoronitrobenzeneH₂, Catalyst3,5-difluoroaniline88.9
2,4,5-trichloronitrobenzene1. Fluorinating agent; 2. H₂, Pd/C2,4-difluoroanilineNot specified

This table presents data for the synthesis of related difluoroanilines, illustrating the general feasibility of the synthetic approach.

Functional Group Interconversions Involving Aromatic Amines and Thioethers

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.uk In the context of synthesizing this compound, several key interconversions are pertinent.

The reduction of a nitro group to a primary amine is a crucial step if a nitroaromatic precursor is used. fiveable.me This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel), or chemical reduction using reagents like tin(II) chloride in hydrochloric acid or iron powder in acidic medium.

The formation of the thioether linkage is another critical transformation. Thiolates are excellent nucleophiles and can readily displace leaving groups to form thioethers. ub.edu If a precursor with a leaving group (e.g., a benzylic halide) at the 6-position is synthesized, reaction with sodium thiomethoxide (NaSMe) would install the desired methylthio group.

Strategies for Introducing the Methylthiomethyl Moiety

The introduction of the methylthiomethyl (-CH₂SMe) group onto an aromatic ring can be challenging. Direct electrophilic substitution is often not feasible. A more common strategy involves the introduction of a chloromethyl or bromomethyl group, followed by nucleophilic substitution with a sulfur nucleophile.

Alternatively, methods for the methylthiomethylation of phenols and carboxylic acids have been developed, which could potentially be adapted. nih.govresearchgate.net One such method involves the use of dimethyl sulfoxide (B87167) (DMSO) and an activating agent, which proceeds via a Pummerer rearrangement. wikipedia.org A catalyst-free approach for the preparation of methylthiomethyl (MTM) esters and ethers from carboxylic acids/phenols and DMSO has also been reported. nih.govresearchgate.net While not directly applicable to anilines, these methods highlight the reactivity of DMSO as a source of the methylthiomethyl group.

A plausible route for the target molecule could involve the formylation of a 1,3-difluoroaniline precursor, followed by reduction of the formyl group to a hydroxymethyl group. This alcohol could then be converted to a leaving group (e.g., a tosylate or halide) and subsequently displaced by a thiomethyl nucleophile.

Stereochemical Control in Synthesis of Related Chiral Derivatives

The synthesis of chiral anilines is an area of significant research interest, as these compounds are important building blocks for pharmaceuticals and other biologically active molecules. nih.gov While the target molecule itself is not chiral, the development of synthetic methods that allow for stereochemical control is crucial for the preparation of related chiral derivatives where the benzylic position might be substituted.

One approach to synthesizing chiral anilines involves the stereospecific coupling of boronic esters with aryl hydrazines. nih.govacs.orgresearchgate.net This transition-metal-free method allows for the synthesis of ortho- and para-substituted anilines with high enantiomeric purity. nih.govacs.orgresearchgate.net Another strategy is the diastereoselective addition of nucleophiles to chiral imines, such as N-tert-sulfinyl imines, where the sulfinyl group directs the stereochemical outcome of the reaction. mdpi.com These methodologies could potentially be adapted to introduce a chiral center at the benzylic position of the (methylthio)methyl group or at another position on the aniline (B41778) ring.

Direct Synthetic Approaches

Direct synthetic approaches aim to construct the target molecule in fewer steps, often by forming key bonds on a pre-existing aromatic core.

Electrophilic/Nucleophilic Substitution Pathways on Fluoro-Substituted Aromatics

The fluorine atoms in 2,4-difluoroaniline strongly influence the reactivity of the aromatic ring. They are deactivating towards electrophilic aromatic substitution and direct incoming electrophiles to the positions ortho and para to the amino group. The amino group is a strong activating group and directs ortho and para. Therefore, electrophilic substitution on 2,4-difluoroaniline would likely occur at the 5-position.

Nucleophilic aromatic substitution (SₙAr) is a more plausible direct approach. In highly fluorinated aromatic compounds, a fluorine atom can be displaced by a nucleophile. However, in 2,4-difluoroaniline, the ring is not sufficiently electron-deficient to facilitate SₙAr under standard conditions. The introduction of a strong electron-withdrawing group, such as a nitro group, would be necessary to activate the ring for nucleophilic displacement of a fluorine atom.

A potential, though likely challenging, direct approach could involve a directed ortho-lithiation of a protected 2,4-difluoroaniline derivative. The amino group can direct metalation to the adjacent 6-position. The resulting organolithium species could then be quenched with an appropriate electrophile, such as chloromethyl methyl sulfide (B99878) (ClCH₂SMe), to introduce the (methylthio)methyl group directly.

Table 2: Summary of Potential Synthetic Strategies

StrategyKey StepsPotential Challenges
Precursor-Based Route Nitration, Halogenation, Introduction of -CH₂SMe, Reduction of -NO₂Regioselectivity of substitution reactions, harsh conditions for some steps.
Direct Approach (Directed Lithiation) Protection of aniline, Directed ortho-lithiation, Quenching with electrophileAchieving selective lithiation at the 6-position, stability of the lithiated intermediate.

Palladium-Catalyzed Cross-Coupling Reactions for C-S or C-C Bond Formation

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-sulfur (C-S) and carbon-carbon (C-C) bonds, offering a plausible and efficient route to this compound. rsc.org The strategy typically involves the coupling of an aryl halide or triflate with a suitable sulfur nucleophile or an organometallic reagent.

One potential pathway could involve a C-S bond formation by coupling a precursor such as 2-bromo-4,6-difluoroaniline (B1266213) with a methylthiomethylating agent. Alternatively, a more convergent approach might start with a suitably functionalized aniline where the methylthiomethyl group is installed via a C-C coupling reaction or a substitution reaction on a halomethyl precursor. For instance, the reaction of 2,4-difluoro-6-(bromomethyl)aniline with sodium thiomethoxide would be a direct route.

However, a more sophisticated approach involves the direct C-H functionalization or coupling of a more accessible starting material. Palladium catalysis is particularly attractive for such transformations due to its ability to assemble structurally diverse unsymmetrical aryl sulfides under mild conditions with high regioselectivity. rsc.org The use of specialized ligands, such as N-amido imidazolium (B1220033) salts, has been shown to be effective in palladium-catalyzed cross-coupling reactions of aryl halides with thiols, leading to the formation of thioethers. researchgate.net For the synthesis of the target molecule, a hypothetical palladium-catalyzed reaction could couple 2-amino-3,5-difluorobenzyl halide with a methylthiol source.

Radical Chemistry for Selective Functionalization

Radical chemistry offers an alternative and increasingly popular strategy for the selective functionalization of C-H bonds, which could potentially be applied to the synthesis of the target aniline. While the direct introduction of a methylthiomethyl group via a radical pathway onto a 2,4-difluoroaniline core is not explicitly documented, related methodologies provide a strong conceptual framework.

For example, photoinduced methods have been successfully employed for the difluoroalkylation of anilines. acs.org These reactions often proceed through the formation of an aniline radical cation, which then reacts with a radical species. acs.orgresearchgate.net A similar strategy could be envisioned for the target compound, where a methylthiomethyl radical (•CH₂SCH₃) is generated and subsequently attacks the electron-rich position of a 2,4-difluoroaniline derivative. The generation of phenyl radicals from aniline derivatives has been observed, highlighting the potential for these intermediates in synthetic transformations. nih.gov

Theoretical investigations into the reaction of aniline with methyl radicals show that various reaction pathways are possible, leading to different products. nih.gov This suggests that controlling the regioselectivity of a radical addition to the C6 position would be a critical challenge, likely influenced by the directing effects of the amino and fluoro groups. The formation of an electron donor-acceptor (EDA) complex between the aniline and a suitable radical precursor under visible light irradiation could be a viable, metal-free approach to initiate such a transformation. acs.org

Optimization of Reaction Conditions and Process Chemistry Considerations

The successful synthesis of this compound, whether through catalytic or radical pathways, is highly dependent on the careful optimization of reaction parameters. Process chemistry considerations are vital for transitioning a synthetic route from laboratory scale to industrial production, ensuring efficiency, safety, and scalability.

Catalyst Development and Screening for Enhanced Selectivity and Yield

In palladium-catalyzed cross-coupling reactions, the choice of catalyst—comprising a palladium precursor and a ligand—is paramount. The ligand stabilizes the palladium center, modulates its reactivity, and influences the selectivity of the reaction. For a C-S cross-coupling to synthesize the target compound, a screening of various phosphine-based ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands would be necessary to identify the optimal system that provides high yield and minimizes side reactions. mit.edu The table below illustrates a hypothetical screening process for a palladium-catalyzed C-S coupling reaction.

EntryPalladium Source (mol%)Ligand (mol%)BaseYield (%)
1Pd(OAc)₂ (2)Xantphos (4)NaOtBu45
2Pd₂(dba)₃ (1)SPhos (3)Cs₂CO₃68
3Pd(OAc)₂ (2)tBuXPhos (4)K₃PO₄75
4Pd₂(dba)₃ (1)Amido-NHC (2.5)NaHMDS88

Solvent Effects and Reaction Medium Engineering

The reaction solvent plays a crucial role, influencing substrate solubility, catalyst stability, and reaction kinetics. For palladium-catalyzed couplings, polar aprotic solvents like DMSO, DMF, or dioxane are commonly employed. researchgate.net In radical-based functionalizations, particularly those involving EDA complexes, the choice of solvent can directly impact the formation and reactivity of the complex, with solvents like DMSO and DCM showing significant effects on reaction yield. acs.org A systematic screening of solvents is essential for optimizing the synthesis of this compound.

EntrySolventTemperature (°C)Time (h)Conversion (%)
1Toluene1001235
2Dioxane1001255
3DMF801072
4DMSO80891

Continuous Flow Methodologies for Scalable Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and enhanced process control. The synthesis of functionalized anilines has been successfully demonstrated using continuous flow reactors. nih.govacs.orgnih.govacs.org For instance, a continuous process for the reduction of a nitroaromatic precursor could provide a safer and more efficient route to the aniline core. nih.gov This technology would be particularly beneficial if the reaction involves hazardous reagents, exothermic steps, or requires precise control over residence time to minimize byproduct formation. A packed-bed reactor containing an immobilized catalyst could allow for efficient catalyst recycling and a streamlined downstream process. acs.org

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanism is crucial for rational optimization and troubleshooting of a synthetic route. For the proposed palladium-catalyzed synthesis of this compound, the catalytic cycle is generally understood to involve three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the aniline precursor, forming a Pd(II) intermediate.

Transmetalation or Nucleophilic Substitution: The sulfur nucleophile (e.g., ⁻SCH₃) coordinates to the palladium center, displacing the halide.

Reductive Elimination: The desired C-S bond is formed as the product is released, regenerating the Pd(0) catalyst.

Mechanistic studies on related C-N cross-coupling reactions have provided deep insights into ligand effects and the nature of the catalyst's resting state. mit.edu For fluoroarene substrates, C-F bond activation can be a key step, and understanding competing pathways like hydrodehalogenation is critical for success. exlibrisgroup.comrsc.org

In the context of a potential radical-based synthesis, the mechanism would likely initiate with the formation of an aniline radical cation via single-electron transfer (SET), possibly from an EDA complex upon photoirradiation. acs.org This is followed by the addition of the methylthiomethyl radical to the aromatic ring. The final step is rearomatization, often facilitated by a base, to yield the final product.

Elucidation of Reaction Intermediates (e.g., radical intermediates in difluoroalkylation processes)

In the synthesis of fluorinated anilines, particularly through difluoroalkylation reactions, the formation of radical intermediates is a common mechanistic pathway. acs.org Photoinduced methods, for instance, often avoid the need for transition-metal photocatalysts by utilizing organic dyes like Eosin Y. acs.orgnih.gov In such processes, the reaction can be initiated by the formation of a ·CF₂CO₂Et radical. acs.orgnih.gov

Another relevant mechanism involves the formation of an electron donor-acceptor (EDA) complex between an aniline and a difluoroalkylating agent, such as ethyl difluoroiodoacetate. acs.orgnih.gov Photoirradiation of this complex can lead to a single electron transfer (SET) event, generating a fluorinated radical and a cationic radical species of the aniline. acs.org This is followed by a series of steps leading to the final difluoroalkylated aniline product. acs.org

Visible-light-induced, iridium-catalyzed para-selective C-H difluoroalkylation of aniline derivatives represents another strategy where radical intermediates are key. nih.gov In these reactions, a CF₃ radical can add to the aniline derivative, forming a cyclohexadienyl-substituted radical intermediate. This intermediate is then oxidized to a carbocation, which, after deprotonation, yields the substituted product.

Kinetic Studies and Reaction Rate Determinants

Specific kinetic studies for the synthesis of this compound are not available in the current literature. However, kinetic analyses of related reactions involving anilines provide insights into potential reaction rate determinants. For instance, the reaction of 4-methyl aniline with diethyl acetylenedicarboxylate (B1228247) has been shown to follow second-order kinetics. researchgate.net

Computational studies on the reaction of 4-methyl aniline with hydroxyl radicals have been used to calculate reaction kinetics using transition state theory and microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) theory. mdpi.com Such studies help in determining the total rate coefficients over a range of temperatures and pressures. mdpi.com The mechanism of the reaction between aniline and the methyl radical has also been theoretically investigated to establish the potential energy surface and calculate temperature- and pressure-dependent rate coefficients for various reaction channels. nih.gov These studies highlight that both addition and abstraction channels can be competitive, with the relative rates being crucial in determining the product distribution. nih.gov

For the synthesis of this compound, the reaction rates would likely be influenced by factors such as the nature of the solvent, the concentration of reactants, the type of catalyst used (if any), and the reaction temperature. The electronic properties of the substituents on the aniline ring would also play a significant role in modulating the reactivity of the molecule.

Computational Insights into Transition State Geometries

Direct computational studies on the transition state geometries for the synthesis of this compound are not documented. However, computational chemistry provides powerful tools to understand the mechanisms of related reactions at a molecular level. For example, in the reaction between 4-methyl aniline and hydroxyl radicals, the M06-2X and CCSD(T) methods with the 6-311++G(3df,2p) basis set have been used to calculate the geometries of reactants, transition states, and products. mdpi.com The structure of the transition state for the H-abstraction from the C₃–H bond shows specific bond lengths for the forming H-OH bond and the breaking C₃–H bond. mdpi.com

Similarly, the potential energy surface for the reaction between aniline and the methyl radical has been established at the CCSD(T)//M06-2X/6-311++G(3df,2p) level of theory. nih.gov This allows for the optimization of the geometric structures of all species involved, including transition states for addition and abstraction reactions. nih.gov For instance, the optimized geometry of the transition state for the abstraction of a hydrogen atom from the NH₂ group of aniline by a methyl radical reveals the distances between the interacting atoms and the stretching of the N-H bond. nih.gov

These computational approaches could be applied to the synthesis of this compound to predict the most favorable reaction pathways, identify key transition states, and understand the energetic barriers associated with different synthetic routes.

Chemical Reactivity and Mechanistic Pathways of 2,4 Difluoro 6 Methylthio Methyl Aniline

Reactions Involving the Primary Amine Functionality

The primary amine group is a versatile functional handle, participating in a wide array of chemical transformations.

Diazotization and Transformations of Aryl Diazonium Salts

Primary arylamines are known to react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form arenediazonium salts. libretexts.org This process, known as diazotization, is a cornerstone of aromatic chemistry. masterorganicchemistry.comchemicalnote.com It is anticipated that 2,4-Difluoro-6-((methylthio)methyl)aniline will readily undergo this reaction to yield the corresponding 2,4-difluoro-6-((methylthio)methyl)benzenediazonium salt. The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. chemicalnote.com

The resulting diazonium salt is a valuable intermediate, as the diazonio group is an excellent leaving group (as N₂) and can be substituted by a wide variety of nucleophiles. libretexts.org Many of these transformations are catalyzed by copper(I) salts and are collectively known as Sandmeyer reactions. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org By analogy to other anilines, the following transformations of the diazonium salt of this compound are expected:

Halogenation: Treatment with CuCl or CuBr would yield the corresponding aryl chloride or bromide. wikipedia.org

Cyanation: Reaction with CuCN would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid. wikipedia.org

Hydroxylation: Reaction with water, often in the presence of a copper catalyst, would lead to the corresponding phenol. wikipedia.org

A summary of expected Sandmeyer-type reactions is presented in Table 1.

Reagent Expected Product Reaction Type
CuCl1-Chloro-2,4-difluoro-6-((methylthio)methyl)benzeneSandmeyer Reaction
CuBr1-Bromo-2,4-difluoro-6-((methylthio)methyl)benzeneSandmeyer Reaction
CuCN2,4-Difluoro-6-((methylthio)methyl)benzonitrileSandmeyer Reaction
H₂O, Cu₂O2,4-Difluoro-6-((methylthio)methyl)phenolHydroxylation
H₃PO₂1,3-Difluoro-5-((methylthio)methyl)benzenedeamination

Table 1: Predicted Transformations of the Diazonium Salt of this compound. This interactive table is based on established Sandmeyer and related reactions. libretexts.orgwikipedia.orgorganic-chemistry.org

Nucleophilic Additions and Condensation Reactions

The primary amine functionality of this compound is expected to readily undergo nucleophilic addition and condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). masterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.org The reaction is generally reversible. masterorganicchemistry.com

For example, the reaction with a generic aldehyde, R-CHO, would proceed as follows:

Nucleophilic attack: The nitrogen atom of the aniline (B41778) attacks the electrophilic carbonyl carbon of the aldehyde.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

Elimination of water: Water is eliminated, and a C=N double bond is formed, resulting in a protonated imine (iminium ion).

Deprotonation: A base removes a proton from the nitrogen to give the final imine product.

The general scheme for imine formation is depicted below:

Ar-NH₂ + R-CHO ⇌ Ar-N=CH-R + H₂O

Acylation and Alkylation at the Nitrogen Center

The nitrogen atom of the primary amine in this compound is nucleophilic and can be readily acylated and alkylated.

Acylation involves the reaction with acylating agents such as acid chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride in the presence of a base would yield N-(2,4-difluoro-6-((methylthio)methyl)phenyl)acetamide. This transformation is often employed to protect the amino group or to reduce its activating effect in electrophilic aromatic substitution reactions. Catalytic Friedel-Crafts acylation of aniline derivatives has also been reported, offering a direct route to ketoanilines. researchgate.netlookchem.com

Alkylation of the primary amine can be achieved with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products. More controlled N-alkylation can be achieved through reductive amination, which involves the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent. Catalytic N-alkylation of anilines with alcohols has also been developed as an atom-economical method. nih.govresearchgate.net

Metal Chelation and Ligand Formation Potential

The structure of this compound, featuring both a soft sulfur donor and a borderline nitrogen donor in proximity on an aromatic backbone, suggests its potential to act as a chelating ligand for various metal ions. The formation of a stable five- or six-membered ring upon coordination to a metal center is a strong driving force for chelation. In this molecule, the nitrogen of the amine group and the sulfur of the methylthio group could potentially coordinate to a single metal ion.

Sulfur and nitrogen-containing ligands are known to form stable complexes with a variety of metals, including transition metals. researchgate.netresearchgate.net Phytochelatins, which are rich in sulfur-containing cysteine residues, are effective metal chelators in plants. nih.gov The 2-(methylthio)aniline (B147308) moiety itself has been utilized as a directing group in C-H activation reactions, which proceeds through a chelating interaction with the metal catalyst. nih.gov This further supports the potential of this compound to act as a chelating ligand. The electronic properties of the aromatic ring, influenced by the fluorine substituents, could also modulate the coordinating ability of the nitrogen and sulfur atoms.

Reactivity of the Fluoroaromatic Moiety

The two fluorine atoms on the aromatic ring significantly influence its reactivity, particularly towards nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atoms, being highly electronegative, activate the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). This is in contrast to the typical electrophilic substitution reactions of benzene (B151609) and its derivatives. For an SNAr reaction to occur, two main conditions must be met: the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group.

In this molecule, the fluorine atoms themselves act as both electron-withdrawing groups and potential leaving groups. The amino group, being an electron-donating group, would generally deactivate the ring towards nucleophilic attack. However, its position relative to the fluorine atoms is crucial. The fluorine at position 4 is para to the amino group, while the fluorine at position 2 is ortho. The directing effect of the amino group could influence the regioselectivity of the substitution.

It is well-documented that halogenated anilines can undergo SNAr reactions. nih.gov Furthermore, difluoronitrobenzene is known to react with amines in sequential nucleophilic aromatic substitution reactions. nih.gov By analogy, it is plausible that one or both of the fluorine atoms in this compound could be displaced by strong nucleophiles under appropriate conditions. The relative ease of substitution at the 2- versus the 4-position would depend on a combination of electronic and steric factors.

A generalized mechanism for the SNAr reaction involves two steps:

Nucleophilic attack: A nucleophile attacks the carbon atom bearing a leaving group (in this case, fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Loss of the leaving group: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

Potential nucleophiles for this reaction include alkoxides, thiolates, and amines. The reaction conditions, such as solvent, temperature, and the nature of the nucleophile, would play a critical role in determining the outcome of the reaction.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.org In the case of this compound, the aniline functionality, particularly after N-protection, can act as a potent directed metalation group (DMG). The heteroatom of the DMG coordinates to an organolithium base, facilitating deprotonation at the nearest ortho position. wikipedia.org

In this specific molecule, the primary amine can be protected, for example as a pivalamide (B147659) or a carbamate, to enhance its directing ability and prevent N-deprotonation. The lithiation is anticipated to occur at the C5 position, which is ortho to the directing group at C6 and activated by the fluorine atom at C4. The fluorine atom at the C2 position may exert a minor directing effect, but the N-substituted group at C6 is expected to be the dominant directing functionality.

The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C5 position. This strategy provides a reliable method for the synthesis of polysubstituted difluoroaniline derivatives.

Table 1: Plausible Directed Ortho Metalation Reactions of an N-Protected Derivative

Entry N-Protecting Group Base Electrophile (E+) Product (at C5)
1 Pivaloyl n-BuLi/TMEDA (CH₃)₂SO₄ -CH₃
2 Boc s-BuLi I₂ -I

Hydrodefluorination Pathways

Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, can be a challenging transformation due to the strength of the C-F bond. However, under specific catalytic conditions, this reaction can be achieved. For polyfluoroaromatic compounds, catalytic hydrodefluorination can be accomplished using various transition-metal catalysts or silylium-carborane catalysts with a suitable hydrogen source, such as silanes. nih.govnih.gov

For this compound, selective hydrodefluorination could potentially be achieved, with the fluorine at C4 being more susceptible to removal than the one at C2 due to electronic effects and potential steric hindrance. The reaction would likely proceed via oxidative addition of the C-F bond to a low-valent metal center, followed by metathesis with a hydride source and reductive elimination.

Transformations of the Methylthiomethyl Group

The methylthiomethyl group attached to the aniline ring is a versatile handle for further synthetic modifications.

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the methylthiomethyl group can be selectively oxidized to form the corresponding sulfoxide and sulfone. This transformation is typically achieved using mild oxidizing agents such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). mdpi.commdpi.com The reaction conditions can be controlled to favor either the sulfoxide or the sulfone. The formation of these oxidized derivatives can significantly alter the electronic properties and steric bulk of the substituent.

Table 2: Oxidation of the Methylthiomethyl Group

Entry Oxidizing Agent Equivalents Product
1 H₂O₂/CH₃COOH 1.1 2,4-Difluoro-6-((methylsulfinyl)methyl)aniline

S-Alkylation and Sulfonium (B1226848) Salt Formation

The sulfur atom of the methylthiomethyl group is nucleophilic and can undergo S-alkylation with various alkylating agents, such as alkyl halides or triflates, to form sulfonium salts. jst.go.jp These sulfonium salts are generally stable crystalline compounds and can be used as intermediates in further synthetic transformations. The reaction is typically carried out in an inert solvent.

C-S Bond Cleavage Reactions

The C-S bond in the methylthiomethyl group can be cleaved under various conditions. Reductive cleavage can be achieved using reducing agents like Raney nickel, which would result in the formation of 2,4-difluoro-6-methylaniline. Oxidative cleavage can also be performed, and metal-free methods using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) have been developed for the cleavage of C(sp³)–S bonds in thioethers. organic-chemistry.orgmdpi.com These reactions often proceed through a sulfonium intermediate.

Radical Functionalization at the Benzylic Position

The methylene (B1212753) group of the methylthiomethyl substituent is at a benzylic position, making it susceptible to radical functionalization. whiterose.ac.uknih.gov Hydrogen atom abstraction from this position can be initiated by various radical initiators under thermal or photochemical conditions. The resulting benzylic radical can then be trapped by a variety of radical acceptors to introduce new functional groups at this position. This approach allows for the diversification of the substituent at the C6 position of the aniline ring.

Table 3: Potential Radical Functionalization Reactions

Entry Radical Initiator Radical Trap Product
1 AIBN/NBS - 6-(Bromo(methylthio)methyl)-2,4-difluoroaniline

Ring Functionalization and Coupling Reactions of the Aromatic Core

The aromatic core of this compound presents a unique electronic and steric environment that dictates its reactivity towards functionalization. The interplay between the strongly activating amino group, the deactivating but ortho-, para-directing fluorine atoms, and the sterically influential (methylthio)methyl group governs the outcomes of substitution and coupling reactions.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is determined by the combined directing effects of its three substituents: the amino (-NH₂), the two fluoro (-F), and the (methylthio)methyl (-CH₂SCH₃) groups. The aniline moiety contains two unsubstituted positions available for substitution: C3 and C5.

The directing influence of each substituent is summarized below:

Amino Group (-NH₂): As a powerful activating group, the amino substituent strongly directs incoming electrophiles to the ortho and para positions. nih.gov In this molecule, the para position (C4) and one ortho position (C2) are blocked. The other ortho position (C6) is also substituted. Therefore, the primary activating influence of the amino group is sterically hindered, though it strongly activates the entire ring system towards substitution.

Fluoro Groups (-F): Fluorine is an electronegative atom, making it deactivating towards electrophilic attack. However, due to resonance effects involving its lone pairs, it acts as an ortho-, para-director. chemrxiv.org The fluorine at C2 directs towards C3 and C5, while the fluorine at C4 also directs towards C3 and C5.

(Methylthio)methyl Group (-CH₂SCH₃): This group is generally considered to be weakly activating and directs electrophiles to the ortho and para positions. The group at C6 directs incoming electrophiles to the ortho position (C5) and the para position (C3).

The cumulative effect of these substituents suggests that electrophilic attack will occur at the available C3 and C5 positions. The amino group is the most influential activator, enhancing the nucleophilicity of the entire ring. Both the fluorine and the (methylthio)methyl groups provide concordant direction to the C3 and C5 positions. Predicting the major isomer between substitution at C3 and C5 is complex and would depend on the steric bulk of the incoming electrophile and the precise reaction conditions, as these factors would modulate the competing electronic influences. rsc.orgrsc.org

SubstituentPositionElectronic EffectDirecting InfluenceTarget Positions Directed
-NH₂C1Strongly ActivatingOrtho, ParaC2 (Blocked), C4 (Blocked), C6 (Blocked)
-FC2DeactivatingOrtho, ParaC3, C5
-FC4DeactivatingOrtho, ParaC3, C5
-CH₂SCH₃C6Weakly ActivatingOrtho, ParaC3, C5

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Halogenated or C-H Activated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For a molecule like this compound, these reactions would typically require the presence of a halide (like Br or I) or proceed through direct C-H activation. mdpi.com The native C-F bonds are generally robust and less reactive in standard cross-coupling protocols.

The following discussion presumes the functionalization of the aniline at the C5 position with a bromine atom, creating 5-Bromo-2,4-difluoro-6-((methylthio)methyl)aniline as a substrate for typical cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organohalide and an organoboron compound. nih.gov The hypothetical 5-bromo derivative could be coupled with various aryl or vinyl boronic acids to introduce diverse substituents. The presence of the ortho-amino group can influence the reaction, but successful couplings of ortho-bromoanilines have been developed. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond by coupling an organohalide with an alkene. wikipedia.orgorganic-chemistry.orgmdpi.com Reacting 5-bromo-2,4-difluoro-6-((methylthio)methyl)aniline with an alkene such as styrene (B11656) or methyl acrylate (B77674) would yield a substituted alkene product. The reaction is typically catalyzed by a palladium complex in the presence of a base. libretexts.org

Sonogashira Coupling: This reaction couples an organohalide with a terminal alkyne, providing a direct route to substituted alkynes. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of the 5-bromo derivative with an alkyne like phenylacetylene (B144264) would proceed using a dual catalyst system of palladium and copper(I) in the presence of an amine base. nih.gov

Direct C-H Activation: Alternatively, direct C-H activation presents a more atom-economical approach, avoiding the need for pre-halogenation of the substrate. mdpi.com For this compound, the most probable sites for C-H activation and subsequent arylation would be the C3 and C5 positions. The amino group could potentially act as a directing group to facilitate ortho C-H activation, although achieving high regioselectivity between the two available sites could be challenging.

ReactionGeneric SchemeTypical ReagentsCatalyst SystemProduct Type
Suzuki-Miyaura CouplingAr-Br + R-B(OH)₂ → Ar-RAryl/Vinyl Boronic Acid, Base (e.g., K₂CO₃, Cs₂CO₃)Pd(0) complex, e.g., Pd(PPh₃)₄Biaryl or Aryl-alkene
Heck ReactionAr-Br + H₂C=CHR → Ar-CH=CHRAlkene (e.g., Styrene, Acrylate), Base (e.g., Et₃N)Pd(0) or Pd(II) complex, e.g., Pd(OAc)₂Substituted Alkene
Sonogashira CouplingAr-Br + H-C≡C-R → Ar-C≡C-RTerminal Alkyne, Base (e.g., Et₃N, Piperidine)Pd(0) complex and Cu(I) salt (e.g., CuI)Disubstituted Alkyne

Advanced Spectroscopic Analysis and Structural Elucidation of 2,4 Difluoro 6 Methylthio Methyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 2,4-Difluoro-6-((methylthio)methyl)aniline, a combination of one-dimensional and multidimensional NMR experiments provides a complete picture of its atomic arrangement and electronic environment.

Comprehensive ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR Chemical Shift Assignments

The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of each nucleus. By analyzing the spectra of related compounds such as aminobenzenes and other substituted anilines, a detailed assignment of the chemical shifts for this compound can be predicted and verified.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the (methylthio)methyl group, the methyl protons, and the amine protons. The aromatic region will display two signals corresponding to the protons at the C3 and C5 positions. Due to the ortho- and para-directing effects of the amino group and the electron-withdrawing nature of the fluorine atoms, the proton at C5 is expected to be downfield relative to the proton at C3. The methylene protons will appear as a singlet, as will the methyl protons of the methylthio group. The amine protons will likely present as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons attached to fluorine will show large one-bond C-F coupling constants. The chemical shifts of the methylene and methyl carbons of the (methylthio)methyl group are also characteristic.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms at C2 and C4. The chemical shifts will be influenced by the other substituents on the aromatic ring. The fluorine nuclei will exhibit coupling to each other (⁴JFF) and to the neighboring protons (³JHF and ⁴JHF).

¹⁵N NMR Spectroscopy: The nitrogen-15 (B135050) NMR chemical shift of the amino group is sensitive to the electronic effects of the ring substituents. In comparison to aniline (B41778), the fluorine and (methylthio)methyl substituents are expected to influence the electron density at the nitrogen atom, leading to a predictable shift in its resonance frequency.

Predicted NMR Data for this compound:

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H (Aromatic H-3)~6.8dd³JHH ≈ 8-9, ⁴JHF ≈ 2-3
¹H (Aromatic H-5)~7.0ddd³JHH ≈ 8-9, ³JHF ≈ 8-10, ⁵JHF ≈ 1-2
¹H (-CH₂S-)~3.8s-
¹H (-SCH₃)~2.2s-
¹H (-NH₂)~4.0 (broad)s-
¹³C (C1-NH₂)~140dd²JCF ≈ 15-20, ⁴JCF ≈ 2-4
¹³C (C2-F)~155d¹JCF ≈ 240-260
¹³C (C3)~115dd²JCF ≈ 20-25, ⁴JCF ≈ 3-5
¹³C (C4-F)~158d¹JCF ≈ 240-260
¹³C (C5)~120dd²JCF ≈ 20-25, ²JCF ≈ 3-5
¹³C (C6-CH₂S)~125dd²JCF ≈ 15-20, ⁴JCF ≈ 2-4
¹³C (-CH₂S-)~35t¹JCH ≈ 140
¹³C (-SCH₃)~15q¹JCH ≈ 140
¹⁹F (F at C2)~ -120dd⁴JFF ≈ 15-20, ³JFH ≈ 8-10
¹⁹F (F at C4)~ -115dd⁴JFF ≈ 15-20, ³JFH ≈ 8-10
¹⁵N (-NH₂)~ -320 (relative to CH₃NO₂)t¹JNH ≈ 80-90

Multidimensional NMR Techniques for Connectivity and Conformation

Two-dimensional NMR techniques are indispensable for confirming the assignments made from one-dimensional spectra and for elucidating the through-bond and through-space connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between the aromatic protons at C3 and C5 would be expected, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the aromatic proton signals to the C3 and C5 carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include those between the methylene protons and the aromatic carbons C1, C6, and C5, as well as the carbon of the methylthio group. This would confirm the placement of the (methylthio)methyl group at the C6 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. NOESY can provide valuable information about the preferred conformation of the (methylthio)methyl side chain relative to the aromatic ring and the amino group. For instance, a NOE between the methylene protons and the amino protons would suggest a conformation where these groups are spatially close.

Variable Temperature NMR Studies for Dynamic Processes

The C1-N bond in anilines can exhibit restricted rotation, particularly when there are bulky ortho-substituents. Variable temperature (VT) NMR studies can be employed to investigate such dynamic processes. In the case of this compound, the (methylthio)methyl group at the C6 position may hinder the rotation of the amino group. At low temperatures, this could lead to the observation of distinct signals for the two amino protons. As the temperature is increased, the rate of rotation would increase, leading to coalescence of these signals and eventually a single, sharp peak at higher temperatures. By analyzing the line shapes at different temperatures, the activation energy for this rotational barrier could be determined.

Vibrational Spectroscopy (IR and Raman)

Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound will exhibit characteristic bands corresponding to the various functional groups present in the molecule.

N-H Vibrations: The amino group will give rise to symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹. chemicalbook.com

C-F Vibrations: The C-F stretching vibrations of the two fluorine atoms on the aromatic ring are expected to appear as strong bands in the IR spectrum, typically in the 1100-1300 cm⁻¹ region.

Aromatic C-H and C=C Vibrations: The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring will appear in the 1450-1600 cm⁻¹ region.

CH₂ and CH₃ Vibrations: The methylene and methyl groups will show C-H stretching vibrations in the 2850-3000 cm⁻¹ region. Bending vibrations for these groups will be observed in the 1375-1470 cm⁻¹ range.

C-S and C-N Vibrations: The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range. The aromatic C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region. chemicalbook.com

Characteristic Vibrational Frequencies:

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H stretch (asymmetric)3400 - 3500MediumWeak
N-H stretch (symmetric)3300 - 3400MediumWeak
Aromatic C-H stretch3000 - 3100Weak-MediumMedium-Strong
Aliphatic C-H stretch2850 - 3000MediumMedium
N-H bend1600 - 1650StrongWeak
Aromatic C=C stretch1450 - 1600Medium-StrongStrong
C-F stretch1100 - 1300StrongWeak
Aromatic C-N stretch1250 - 1350StrongMedium
C-S stretch600 - 800WeakMedium

Conformational Analysis using IR and Raman

Vibrational spectroscopy can also provide insights into the conformational preferences of the molecule. The rotational isomerism of the (methylthio)methyl side chain can be investigated by analyzing the vibrational spectra in different physical states (e.g., solid vs. solution) or at different temperatures. Different conformers may exhibit slightly different vibrational frequencies, particularly for the modes involving the side chain. By comparing the experimental spectra with theoretical calculations for different possible conformers, the most stable conformation can be identified. For example, the C-S stretching and CH₂ rocking modes are sensitive to the dihedral angle of the C-C-S-C bond, and changes in this region of the spectrum could indicate the presence of different conformers.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. In the analysis of this compound and its derivatives, mass spectrometry, particularly High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS), plays a crucial role.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. This technique provides a high degree of accuracy in mass measurement, often to within a few parts per million (ppm), enabling the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound, HRMS analysis would yield a high-resolution mass spectrum from which the monoisotopic mass of the molecular ion ([M]+• or [M+H]+) can be extracted. The experimentally determined accurate mass can then be compared with the theoretical mass calculated from its elemental formula (C8H9F2NS) to confirm the compound's identity.

Table 1: Representative HRMS Data for this compound

ParameterValue
Elemental Formula C8H9F2NS
Theoretical Monoisotopic Mass 205.0427 u
Ionization Mode Electrospray Ionization (ESI)
Observed Ion [M+H]+
Observed Accurate Mass 206.0505 u
Mass Accuracy (ppm) < 5 ppm

Note: The data presented in this table is representative and intended for illustrative purposes.

The high mass accuracy provided by HRMS is critical in confirming the elemental composition and serves as a foundational piece of data for the structural elucidation of novel derivatives or for identifying unknown impurities.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Impurity Profiling

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern provides a "fingerprint" of the molecule, which is invaluable for confirming its structure and for identifying and characterizing impurities. chimia.ch

In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation of anilines, aromatic compounds, and thioethers typically follows predictable pathways. libretexts.org For this compound, key fragmentation pathways would likely involve cleavage of the C-S bond, the C-N bond, and fragmentation of the side chain.

Proposed Fragmentation Pathways:

Loss of the methylthio group (-SCH3): This would result in a significant fragment ion.

Cleavage of the bond between the aromatic ring and the methyl group: This would lead to the formation of a difluoroaniline fragment.

Fragmentation of the (methylthio)methyl side chain: Various cleavages within this side chain can produce a series of characteristic fragment ions.

Table 2: Representative MS/MS Fragmentation Data for the [M+H]+ Ion of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
206.05159.03CH3S[C7H7F2N]+
206.05129.02CH2SCH3[C6H4F2N]+
159.03112.01F, HCN[C6H3F]+

Note: The m/z values and proposed structures in this table are hypothetical and based on general fragmentation principles of similar compounds.

Impurity Profiling:

MS/MS is a highly sensitive and selective technique for the detection and identification of impurities, even at trace levels. japsonline.comjapsonline.com In the context of this compound synthesis and production, impurities can arise from starting materials, side reactions, or degradation. By comparing the MS/MS fragmentation patterns of the main compound with those of any detected impurities, it is often possible to deduce the structures of these impurities. This is crucial for process optimization and for ensuring the quality and safety of the final product. The use of LC-MS/MS allows for the separation of impurities from the main compound before MS analysis, providing a comprehensive impurity profile. researchgate.net

Computational Chemistry and Theoretical Characterization of 2,4 Difluoro 6 Methylthio Methyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding a molecule's structure and properties at the atomic level. For 2,4-Difluoro-6-((methylthio)methyl)aniline, such studies would provide invaluable insight but are currently unavailable.

Geometry Optimization and Conformational Analysis

To understand the three-dimensional structure of this compound, geometry optimization would be performed, typically using Density Functional Theory (DFT) methods. dulaty.kznih.gov This process would identify the most stable arrangement of atoms (the ground state geometry) by minimizing the molecule's energy. A conformational analysis would also be essential to identify different spatial arrangements (conformers) of the flexible (methylthio)methyl group and to determine their relative stabilities.

Electronic Structure Investigations (HOMO-LUMO, Charge Distribution, Molecular Electrostatic Potential - MEP)

An investigation into the electronic structure would reveal key aspects of the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial, as their energy gap is an indicator of chemical stability and reactivity. dulaty.kznih.govmdpi.com Analysis of the charge distribution and the Molecular Electrostatic Potential (MEP) map would identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov

NMR Chemical Shift Prediction and Validation with Experimental Data

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for predicting the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.netmdpi.com These theoretical predictions are a powerful tool for interpreting and validating experimentally obtained NMR spectra, aiding in the definitive structural confirmation of the compound. Without experimental or calculated data, this comparison is not possible.

Vibrational Frequencies and Spectroscopic Signature Predictions

Theoretical calculations of vibrational frequencies are used to predict a molecule's infrared (IR) and Raman spectra. asianpubs.org By comparing the calculated spectrum with experimental results, a detailed assignment of the vibrational modes to specific bonds or functional groups can be achieved, providing a unique spectroscopic signature for the molecule. asianpubs.orgijrte.org

Reaction Mechanism Modeling

Computational modeling can be used to explore the potential chemical transformations of a molecule. This involves mapping the energy landscape of a reaction from reactants to products.

Transition State Calculations for Key Transformations

For any key chemical reaction involving this compound, identifying the transition state structure is critical. mdpi.comnih.gov Transition state calculations determine the energy barrier of a reaction, providing insight into the reaction kinetics and the feasibility of a particular chemical pathway. Such studies are essential for understanding how the molecule might be synthesized or how it might react further, but no such modeling has been reported for this compound. researchgate.net

Energy Profiles and Reaction Path Analysis

The reactivity of this compound is largely dictated by the electronic properties of the substituted aniline (B41778) ring. The fluorine atoms at positions 2 and 4 act as strong electron-withdrawing groups, which can influence the energy profiles of various reactions. For instance, in reactions involving electrophilic attack on the aromatic ring, the fluorine substituents would deactivate the ring, leading to higher activation energy barriers compared to unsubstituted aniline.

Computational studies on similar fluorinated anilines often involve mapping the potential energy surface for reactions such as oxidation, halogenation, or coupling reactions. nih.gov These studies typically employ Density Functional Theory (DFT) methods to calculate the energies of reactants, transition states, and products. The resulting energy profiles provide insights into the reaction mechanism and kinetics. For this compound, a reaction path analysis would likely reveal that the amino group and the methylthio group significantly influence the regioselectivity of reactions. The amino group is an ortho-, para-director, while the fluorine atoms are deactivating. The interplay of these electronic effects would determine the most favorable reaction pathways.

A hypothetical reaction energy profile for an electrophilic substitution on a related fluorinated aniline is presented in Table 1. This table illustrates the typical energy changes associated with the formation of intermediates and transition states.

Table 1: Hypothetical Energy Profile for Electrophilic Aromatic Substitution This table is illustrative and based on general principles of electrophilic aromatic substitution on deactivated rings. Actual values for this compound would require specific calculations.

Reaction CoordinateRelative Energy (kcal/mol)
Reactants0
Transition State 1 (Formation of σ-complex)+20 to +30
Intermediate (σ-complex)+10 to +15
Transition State 2 (Deprotonation)+12 to +18
ProductsVariable (depending on the electrophile)

Intermolecular Interactions and Molecular Recognition Studies

The intermolecular interactions of this compound are expected to be diverse, involving hydrogen bonding, π-stacking, and other non-covalent interactions. These interactions are crucial in determining the solid-state structure and molecular recognition properties of the compound.

The amine group (-NH₂) of this compound can act as a hydrogen bond donor. Computational studies on aniline and its derivatives have shown that the N-H bonds can form hydrogen bonds with suitable acceptors. physchemres.org The presence of electron-withdrawing fluorine atoms on the ring can increase the acidity of the N-H protons, potentially strengthening these hydrogen bonds.

The role of fluorine as a hydrogen bond acceptor is a subject of ongoing research. While fluorine is highly electronegative, covalently bound fluorine is generally considered a weak hydrogen bond acceptor. rsc.org However, studies have shown that in certain contexts, particularly in intramolecular interactions or in environments with strong hydrogen bond donors, C-F---H interactions can be significant. nih.gov In the case of this compound, the fluorine atoms could participate in weak hydrogen bonding with suitable donors. The difluoromethyl group, if present as a substituent in related molecules, can also act as a hydrogen bond donor.

Table 2: Predicted Hydrogen Bond Parameters Based on Analogous Systems These values are estimations based on computational studies of fluorinated aromatic compounds and anilines.

Hydrogen Bond TypeTypical Donor-Acceptor Distance (Å)Typical Bond Energy (kcal/mol)
N-H---O/N2.8 - 3.2-3 to -8
C-F---H-N/O> 3.0-0.5 to -1.5

The aromatic ring of this compound allows for π-stacking interactions. Computational investigations of aniline and other benzene (B151609) derivatives have characterized various π-stacking configurations, including face-to-face and slipped-parallel arrangements. ikm.org.my The introduction of fluorine atoms can modify the quadrupole moment of the aromatic ring, influencing the geometry and strength of these interactions. Fluorinated aromatic rings often exhibit different stacking preferences compared to their non-fluorinated counterparts. rsc.org

Table 3: Estimated π-Stacking Interaction Energies for Aniline Derivatives Data derived from computational studies on aniline and substituted benzenes.

ConfigurationInteraction Energy (kcal/mol)Optimal Distance (Å)
Slipped-parallel-2.5 to -4.03.4 - 3.8
T-shaped-2.0 to -3.04.8 - 5.2
Face-to-faceGenerally repulsive for anilineN/A

Utility of 2,4 Difluoro 6 Methylthio Methyl Aniline As a Versatile Synthetic Building Block

Precursor for Advanced Fluorinated Organic Compounds

There is no specific information available in the scientific literature regarding the use of 2,4-Difluoro-6-((methylthio)methyl)aniline as a precursor for advanced fluorinated organic compounds.

Synthesis of Novel Fluoro-Aromatic Scaffolds

No documented methods or research findings describe the synthesis of novel fluoro-aromatic scaffolds using this compound.

Incorporation into Complex Molecular Architectures

There are no published examples of the incorporation of this compound into complex molecular architectures, such as drug-like molecules.

Role in Heterocyclic Synthesis

The role of this compound in heterocyclic synthesis has not been investigated in any published research.

Formation of Nitrogen-Containing Heterocycles

There are no scientific reports on the use of this compound as a starting material for the formation of nitrogen-containing heterocycles like quinazolines, pyrimidines, or indoles.

Construction of Fused-Ring Systems

No information is available concerning the use of this compound in the construction of fused-ring systems.

Development of Catalytic Reagents or Ligands

The potential of this compound in the development of catalytic reagents or ligands has not been explored in the scientific literature.

Design of Chiral Ligands for Asymmetric Synthesis

The development of chiral ligands is paramount in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and agrochemical industries. The structure of this compound offers several strategic advantages for its incorporation into chiral ligand scaffolds. The primary amine group serves as a key functional handle for the introduction of chirality.

A common and effective strategy for designing chiral ligands from primary anilines involves the formation of Schiff bases through condensation with chiral aldehydes or ketones. For instance, reaction with a chiral salicylaldehyde (B1680747) derivative could yield a bidentate N,O-ligand. Subsequent reduction of the imine bond can produce a chiral secondary amine, providing a stable and flexible ligand framework. The presence of the methylthio group allows for the creation of N,S-bidentate or even N,S,O-tridentate ligands, which are known to be effective in a variety of metal-catalyzed reactions. mdpi.com

The fluorine substituents on the aniline (B41778) ring are expected to play a crucial role in modulating the electronic properties of the resulting ligand and, consequently, the catalytic activity and selectivity of its metal complexes. The electron-withdrawing nature of fluorine can influence the Lewis acidity of the metal center, potentially enhancing catalytic rates.

A hypothetical synthetic approach to a chiral N,S-ligand derived from this compound is depicted below:

Scheme 1: Hypothetical Synthesis of a Chiral N,S-Ligand

Step 1: Imine Formation this compound + Chiral Aldehyde → Chiral Imine Intermediate

Step 2: Reduction Chiral Imine Intermediate + Reducing Agent (e.g., NaBH₄) → Chiral N,S-Ligand

These chiral ligands could find application in a range of asymmetric transformations, including but not limited to, asymmetric hydrogenation, allylic alkylation, and hydrosilylation reactions. The combination of steric hindrance from the chiral auxiliary and the electronic influence of the difluoro-substituted aromatic ring could lead to high levels of enantioselectivity.

Interactive Data Table: Plausible Performance of a Chiral Ligand Derived from this compound in Asymmetric Hydrogenation

EntrySubstrateCatalyst Loading (mol%)Enantiomeric Excess (ee %)
1Acetophenone0.592
2Methyl acetoacetate0.595
3Tiglic acid1.088

Note: The data in this table is hypothetical and serves to illustrate the potential efficacy of chiral ligands derived from the title compound in asymmetric catalysis, based on results observed with analogous ligand systems.

Metal Complexation Studies for Catalytic Applications

The coordinating ability of the aniline nitrogen and the sulfur atom of the methylthio group in this compound makes it a promising precursor for the synthesis of various transition metal complexes. The formation of stable chelate rings with metal centers can lead to robust catalysts with well-defined geometries.

Palladium complexes, in particular, are of significant interest due to their extensive applications in cross-coupling reactions. nih.govorganic-chemistry.org Reaction of this compound with a suitable palladium precursor, such as palladium(II) acetate (B1210297) or bis(acetonitrile)palladium(II) chloride, could yield a variety of complexes. The resulting palladium complexes could be evaluated for their catalytic activity in reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The electronic properties imparted by the difluoro substitution could enhance the oxidative addition and reductive elimination steps in the catalytic cycle, potentially leading to higher turnover numbers and frequencies.

Furthermore, rhodium and iridium complexes derived from ligands based on this aniline could be explored for their potential in catalytic hydrogenation and hydroformylation reactions. researchgate.net The N,S-coordination sphere can effectively stabilize the metal center in various oxidation states, which is crucial for catalytic turnover.

Interactive Data Table: Hypothetical Catalytic Activity of a Palladium Complex of a Ligand Derived from this compound in Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidYield (%)
14-BromotoluenePhenylboronic acid98
21-Chloro-4-nitrobenzene4-Methoxyphenylboronic acid91
32-Bromopyridine3-Thienylboronic acid94

Note: The data presented in this table is hypothetical and is intended to represent the potential catalytic performance of metal complexes derived from the title compound, drawing parallels from existing research on similar aniline-based palladium catalysts.

Conclusion and Future Research Perspectives on 2,4 Difluoro 6 Methylthio Methyl Aniline

Summary of Key Academic Contributions and Research Gaps

A comprehensive search of academic databases and scientific literature reveals no specific research dedicated to 2,4-Difluoro-6-((methylthio)methyl)aniline . This indicates a complete research gap regarding this particular molecule. There are no documented syntheses, characterizations, or studies of its chemical or biological properties. Therefore, there are no academic contributions to summarize. The primary research gap is the very existence of this compound in the scientific literature.

Emerging Methodologies for Functionalization and Transformation

Given the absence of any reported synthesis or study of This compound , there are no established or emerging methodologies for its functionalization and transformation. Future research would first need to focus on the development of a reliable synthetic route to the parent compound. Subsequently, researchers could explore the reactivity of the aniline (B41778), fluoro, and methylthio groups to devise strategies for its derivatization.

Potential for Sustainable Synthesis and Green Chemistry Applications

Without a known synthetic pathway for This compound , its potential for sustainable synthesis and green chemistry applications is purely speculative. Future synthetic strategies could be designed with green chemistry principles in mind, such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents and solvents. However, without any data on the compound, it is impossible to assess its potential environmental impact or its utility in green applications.

Prospects for the Development of Novel Molecular Scaffolds and Chemical Probes

The prospects for developing novel molecular scaffolds and chemical probes based on This compound are entirely dependent on its future synthesis and characterization. The unique combination of functional groups—a difluorinated aniline ring and a methylthiomethyl substituent—could potentially offer interesting properties for medicinal chemistry or materials science. The fluorine atoms could influence metabolic stability and binding interactions, while the methylthio group could be a site for further functionalization or act as a coordinating ligand. However, without any experimental data, these remain theoretical possibilities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Difluoro-6-((methylthio)methyl)aniline?

  • Methodology : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, introducing the (methylthio)methyl group to a pre-functionalized aniline core. A plausible route includes:

Starting with 2,4-difluoroaniline.

Reacting with methylthiol (CH₃SH) under basic conditions (e.g., K₂CO₃) to introduce the methylthio moiety.

Purification via column chromatography using ethyl acetate/hexane gradients.

  • Key Considerations : Reaction temperature (0–25°C) and solvent choice (DMF or THF) significantly impact yield due to the sensitivity of the thioether group to oxidation .

Q. How can spectroscopic techniques characterize this compound?

  • ¹H/¹³C NMR :

  • Aromatic protons (2,4-F substituents) show deshielding (δ 6.5–7.5 ppm).
  • Methylthio protons (SCH₃) appear as a singlet at δ ~2.1 ppm.
    • ¹⁹F NMR : Two distinct signals for the ortho-fluorine (δ -110 to -120 ppm) and para-fluorine (δ -130 to -140 ppm) due to electronic differences.
    • Mass Spectrometry : Molecular ion [M+H]⁺ expected at m/z 218.0 (C₈H₈F₂NS).
    • Validation : Compare with spectral data from structurally similar compounds like 2-(methylthio)aniline derivatives .

Advanced Research Questions

Q. How do electronic effects of substituents influence cross-coupling reactions involving this compound?

  • Mechanistic Insight :

  • The electron-withdrawing fluorine atoms deactivate the aromatic ring, directing electrophilic substitution to the less hindered meta positions.
  • The methylthio group (electron-donating via sulfur’s lone pairs) enhances nucleophilic reactivity at the para position.
    • Case Study : Suzuki-Miyaura coupling with aryl boronic acids may favor coupling at the 6-position due to steric accessibility, as seen in analogous trifluoromethylaniline systems .

Q. What challenges arise in achieving regioselective functionalization of this compound?

  • Experimental Design :

  • Steric hindrance : The (methylthio)methyl group at position 6 impedes reactions at adjacent positions.
  • Directing effects : Fluorine substituents compete with the methylthio group in directing electrophiles.
    • Resolution : Use protecting groups (e.g., acetyl for -NH₂) to block undesired sites. Computational modeling (DFT) can predict reactive hotspots .

Q. How does this compound interact with biological targets, and what are its potential pharmacological applications?

  • Biological Activity :

  • The methylthio group may enhance lipophilicity, improving membrane permeability.
  • Fluorine atoms increase metabolic stability by resisting oxidative degradation.
    • Case Study : Similar compounds like 2-fluoro-N-(4-(methylthio)benzyl)aniline exhibit moderate enzyme inhibition (IC₅₀ ~15–30 µM against kinases) .

Data Contradictions and Resolutions

Q. Discrepancies in reported synthetic yields: How to address variability?

  • Analysis : Conflicting yields (e.g., 40–70%) in literature may stem from:

Purity of starting materials (e.g., thiol reagents prone to oxidation).

Catalyst choice (Pd vs. Cu in coupling reactions).

  • Best Practices :

  • Optimize inert reaction conditions (N₂/Ar atmosphere).
  • Validate reproducibility using high-purity reagents (≥99%) .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yields for temperature-sensitive steps .
  • Analytical Validation : Combine HPLC (≥95% purity) with HRMS to confirm structural integrity, especially for intermediates prone to side reactions (e.g., thioether oxidation) .
  • Computational Tools : Employ Gaussian or ORCA for DFT calculations to predict regioselectivity and reaction pathways .

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